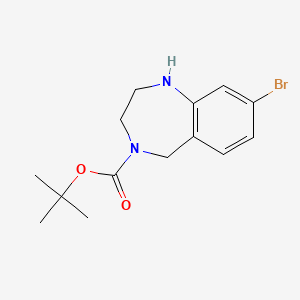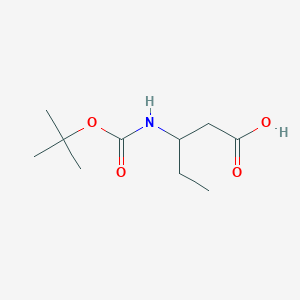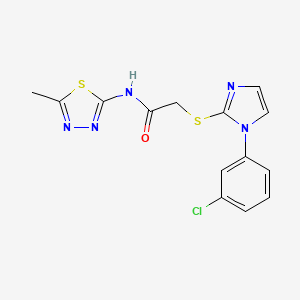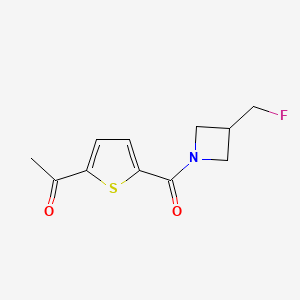
(2S)-2-(3-Ethyloxetan-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(3-Ethyloxetan-3-yl)propan-1-ol is an organic compound that belongs to the class of alcohols. It is also known as ethyloxetanol or 3-ethyloxetane-3-propanol. This compound has been synthesized using various methods and has found applications in scientific research.
Mécanisme D'action
The mechanism of action of (2S)-2-(3-Ethyloxetan-3-yl)propan-1-ol is not fully understood. However, it is believed to act as a chiral auxiliary in various reactions. It can also act as a ligand in the preparation of metal complexes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported to have low toxicity and is not expected to have significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2S)-2-(3-Ethyloxetan-3-yl)propan-1-ol in lab experiments is its ability to act as a chiral auxiliary in various reactions. It can also act as a ligand in the preparation of metal complexes. However, one of the limitations is that it is not readily available and requires specialized synthesis methods.
Orientations Futures
There are several future directions for the use of (2S)-2-(3-Ethyloxetan-3-yl)propan-1-ol in scientific research. One direction is the synthesis of new compounds using this compound as a chiral auxiliary. Another direction is the development of new metal complexes using this compound as a ligand. Additionally, further studies are needed to better understand the mechanism of action and potential biochemical and physiological effects of this compound.
Conclusion:
This compound is an organic compound that has found applications in scientific research. It can be synthesized using different methods and has been used as a chiral auxiliary and ligand in various reactions. Although its mechanism of action and potential biochemical and physiological effects are not fully understood, it has been reported to have low toxicity and is not expected to have significant adverse effects on human health. There are several future directions for the use of this compound in scientific research, including the synthesis of new compounds and the development of new metal complexes.
Méthodes De Synthèse
(2S)-2-(3-Ethyloxetan-3-yl)propan-1-ol can be synthesized using different methods. One of the methods involves the reaction of ethylene oxide with 1,2-propanediol in the presence of a catalyst such as potassium hydroxide. The product obtained is then treated with sodium hydride and ethyl iodide to form this compound. Another method involves the reaction of ethylene oxide with 1,3-propanediol in the presence of a catalyst such as zinc borohydride. The product obtained is then treated with sodium hydride and ethyl iodide to form this compound.
Applications De Recherche Scientifique
(2S)-2-(3-Ethyloxetan-3-yl)propan-1-ol has been used in various scientific research studies. It has been used as a chiral auxiliary in the synthesis of various compounds such as β-lactams and amino acids. It has also been used as a building block in the synthesis of natural products such as (+)-epi-iso-lycopodine and (+)-epi-lycopodine. In addition, it has been used as a ligand in the preparation of metal complexes.
Propriétés
IUPAC Name |
(2S)-2-(3-ethyloxetan-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-8(5-10-6-8)7(2)4-9/h7,9H,3-6H2,1-2H3/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUFJSDDUHFVIJ-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)C(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(COC1)[C@H](C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid](/img/structure/B2409258.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2409260.png)
![Ethyl 2-{[5-({[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2409261.png)

![1,7-dimethyl-3-pentyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2409263.png)

![3-Methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2409266.png)

![2-phenoxy-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}nicotinohydrazide](/img/structure/B2409268.png)



![Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2409275.png)
